REACTION_CXSMILES
|
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[CH2:6]([OH:18])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>CCCCCC>[P:1]([O-:4])([O-:3])([O:2][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH3:6])=[O:5].[P:1]([O-:3])([O:2][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH3:6])([O:18][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])=[O:5].[P:1](=[O:2])([OH:5])([OH:4])[OH:3]
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
243 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)O
|
Name
|
|
Quantity
|
243 g
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OCCCCCCCCCCCC)([O-])[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.275 mol | |
AMOUNT: MASS | 340.5 g |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OCCCCCCCCCCCC)(OCCCCCCCCCCCC)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.012 mol | |
AMOUNT: MASS | 5.2 g |
Name
|
|
Type
|
product
|
Smiles
|
P(O)(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.21 mol | |
AMOUNT: MASS | 510.6 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[CH2:6]([OH:18])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>CCCCCC>[P:1]([O-:4])([O-:3])([O:2][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH3:6])=[O:5].[P:1]([O-:3])([O:2][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH3:6])([O:18][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])=[O:5].[P:1](=[O:2])([OH:5])([OH:4])[OH:3]
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
243 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)O
|
Name
|
|
Quantity
|
243 g
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OCCCCCCCCCCCC)([O-])[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.275 mol | |
AMOUNT: MASS | 340.5 g |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OCCCCCCCCCCCC)(OCCCCCCCCCCCC)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.012 mol | |
AMOUNT: MASS | 5.2 g |
Name
|
|
Type
|
product
|
Smiles
|
P(O)(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.21 mol | |
AMOUNT: MASS | 510.6 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[CH2:6]([OH:18])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>CCCCCC>[P:1]([O-:4])([O-:3])([O:2][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH3:6])=[O:5].[P:1]([O-:3])([O:2][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH3:6])([O:18][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])=[O:5].[P:1](=[O:2])([OH:5])([OH:4])[OH:3]
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
243 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)O
|
Name
|
|
Quantity
|
243 g
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OCCCCCCCCCCCC)([O-])[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.275 mol | |
AMOUNT: MASS | 340.5 g |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OCCCCCCCCCCCC)(OCCCCCCCCCCCC)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.012 mol | |
AMOUNT: MASS | 5.2 g |
Name
|
|
Type
|
product
|
Smiles
|
P(O)(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.21 mol | |
AMOUNT: MASS | 510.6 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[P:1](=[O:5])([OH:4])([OH:3])[OH:2].[CH2:6]([OH:18])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>CCCCCC>[P:1]([O-:4])([O-:3])([O:2][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH3:6])=[O:5].[P:1]([O-:3])([O:2][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH3:6])([O:18][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])=[O:5].[P:1](=[O:2])([OH:5])([OH:4])[OH:3]
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
polyphosphoric acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
243 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCC)O
|
Name
|
|
Quantity
|
243 g
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OCCCCCCCCCCCC)([O-])[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.275 mol | |
AMOUNT: MASS | 340.5 g |
Name
|
|
Type
|
product
|
Smiles
|
P(=O)(OCCCCCCCCCCCC)(OCCCCCCCCCCCC)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.012 mol | |
AMOUNT: MASS | 5.2 g |
Name
|
|
Type
|
product
|
Smiles
|
P(O)(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.21 mol | |
AMOUNT: MASS | 510.6 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |